Ethyl 2-amino-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHUPCREDVWLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322018 | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-76-6 | |

| Record name | 7210-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a key heterocyclic compound, is a cornerstone in the synthesis of a multitude of biologically active molecules.[1] Its inherent thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage with a wide array of biological targets.[2] This guide, designed for the discerning researcher, provides a comprehensive exploration of the physical properties of this versatile molecule. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, synthesis, and formulation development.

Molecular and Physicochemical Profile

The structural and electronic attributes of this compound dictate its physical behavior and, consequently, its application potential.

Core Molecular Attributes

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [3][4][5] |

| Molecular Weight | 186.23 g/mol | [3][4] |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | [6] |

| CAS Number | 7210-76-6 | [3][4] |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N)C | [6] |

| InChI Key | WZHUPCREDVWLKC-UHFFFAOYSA-N | [3][4][6] |

Physical State and Appearance

Under standard laboratory conditions, this compound presents as a white to off-white or pale cream crystalline powder.[7][8] The crystalline nature of the solid is indicative of a well-ordered molecular packing in the solid state, which is a critical factor influencing its melting point and dissolution characteristics.

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability, purification methods, and formulation strategies.

Melting Point

The melting point of this compound is consistently reported within the range of 176-180 °C .[3][4][8][9] A narrow melting range is generally indicative of high purity. The relatively high melting point can be attributed to strong intermolecular forces, including hydrogen bonding afforded by the amino group and dipole-dipole interactions from the ester moiety and the thiazole ring.

Boiling Point and Thermal Stability

Solubility Profile

The solubility of a compound is a crucial factor in its biological activity and formulation.

Qualitative and Semi-Quantitative Solubility

This compound exhibits a solubility profile characteristic of a moderately polar molecule. It is:

-

Freely soluble in polar organic solvents such as methanol, ethanol, and N,N-dimethylformamide (DMF).[11]

-

Soluble in ethyl acetate and dichloromethane.[11]

-

Slightly soluble in less polar solvents like ether and toluene.[11]

-

Poorly soluble in water (<0.5 g/100 mL at room temperature) and non-polar solvents like n-hexane and petroleum ether.[11]

The poor aqueous solubility is a key consideration for its use in biological systems and may necessitate formulation strategies to enhance its bioavailability. The ester group can be hydrolyzed under alkaline conditions to the corresponding carboxylate salt, which would significantly increase its water solubility.[11]

Spectroscopic and Structural Characterization

Spectroscopic techniques provide invaluable insights into the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected signals in the ¹H and ¹³C NMR spectra are consistent with the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the ester, and C=N and C-S stretches of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 186.[6] Common fragmentation patterns for esters may involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[12] The presence of the thiazole ring can also lead to characteristic fragmentation pathways.[13]

Crystal Structure

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, studies on related 2-aminothiazole derivatives reveal common hydrogen-bonding patterns, often involving dimer formation between the amino group and the thiazole nitrogen with carboxylic acids.[14] Such interactions are crucial in understanding the solid-state packing and intermolecular forces that govern the physical properties of these compounds.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Figure 3. Simplified Hantzsch Thiazole Synthesis Pathway.

In the synthesis of the title compound, ethyl 2-chloroacetoacetate (the α-haloketone) is reacted with thiourea (the thioamide) in a suitable solvent, often ethanol. T[9]he reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. A thorough understanding of these fundamental properties is essential for the rational design and successful application of this important heterocyclic building block in the creation of novel therapeutic agents.

References

- Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1998). Molecular co-crystals of 2-aminothiazole derivatives. Journal of Chemical Crystallography, 28(10), 759-765.

- BenchChem. (2025). Technical Guide: Elucidating the Crystal Structure of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. BenchChem.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 343747, this compound. Retrieved from [Link]

- Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. (2025).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid. Retrieved from [Link]

-

Ecrobot. (2025). This compound. Retrieved from [Link]

- Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. (2018).

- Synthesis of novel 2-amino thiazole deriv

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021).

- CHAPTER 2 Fragmentation and Interpret

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

- Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2014). Royal Society of Chemistry.

- Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. (2004).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 7210-76-6 [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. This compound | 7210-76-6 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate: A Cornerstone Heterocycle in Medicinal Chemistry

This guide provides an in-depth exploration of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a pivotal heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document will delve into its chemical architecture, synthesis, and critical applications, offering field-proven insights into its utility.

Foundational Understanding: The Chemical Identity of a Versatile Scaffold

This compound, identified by the CAS Number 7210-76-6, is a significant member of the thiazole family of heterocyclic compounds.[1][2] Its structure, featuring an amino group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position of the thiazole ring, makes it a highly versatile building block in organic synthesis.[2][3] This unique arrangement of functional groups bestows upon it favorable reactivity and stability, rendering it an invaluable intermediate in the synthesis of a wide array of bioactive molecules.[2]

The compound typically presents as a white to off-white crystalline powder with a melting point in the range of 176-180 °C.[2] Its molecular formula is C₇H₁₀N₂O₂S, and it has a molecular weight of approximately 186.23 g/mol .[1][2]

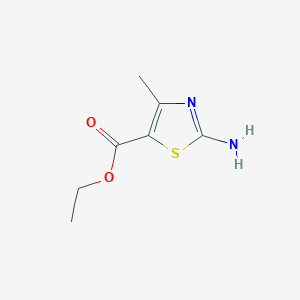

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | [1][4] |

| CAS Number | 7210-76-6 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 176-180 °C | [5] |

| Purity | ≥ 97-99% (HPLC/GC) | [2] |

Synthesis Strategies: From Classic Reactions to Modern Efficiency

The synthesis of this compound is most notably achieved through the Hantzsch thiazole synthesis.[6] This classic method involves the reaction of an α-haloketone with a thioamide.[6][7] In the context of our target molecule, this translates to the condensation of ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with thiourea.[3][5]

While the traditional two-step synthesis can be effective, it is often hampered by cumbersome work-ups and modest overall yields.[3] To circumvent these limitations, more efficient one-pot procedures have been developed, which simplify the process and improve yields.[3][8] These modern approaches often involve the in-situ generation of the α-halo intermediate followed by cyclization with thiourea.[3]

Below is a generalized workflow for a one-pot synthesis.

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a reported efficient one-pot synthesis.[3]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

In a reaction vessel, a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

-

N-Bromosuccinimide (0.06 mol) is added to the cooled mixture.

-

The reaction mixture is stirred at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, thiourea (0.05 mol) is added to the mixture.

-

The reaction mixture is then heated to 80°C for 2 hours.

-

After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.

-

The collected solid is washed with water.

-

The crude product is then purified by recrystallization from ethyl acetate to yield the final product.[3]

This one-pot method is advantageous as it is procedurally simpler and generally provides higher overall yields compared to traditional multi-step syntheses.[3]

The Role in Drug Discovery and Beyond: A Multifaceted Building Block

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key precursor to a multitude of biologically active compounds.[3][9] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][10][11]

Key Applications:

-

Anticancer Agents: The 2-aminothiazole core is present in clinically approved anticancer drugs like Dasatinib.[9] Derivatives of this compound have been synthesized and evaluated for their antitumor activities against various human cancer cell lines, with some showing significant potential.[9][11][12]

-

Antimicrobial Agents: Researchers have extensively modified the core structure to develop potent antibacterial and antifungal agents.[10][11][13] The bifunctional nature of the molecule allows for the introduction of diverse pharmacophores to enhance its antimicrobial efficacy.[11]

-

Anti-inflammatory and Other Therapeutic Areas: The 2-aminothiazole ring system has been incorporated into molecules targeting allergies, hypertension, and schizophrenia.[3]

-

Agrochemicals: Beyond pharmaceuticals, this compound is utilized in the formulation of agrochemicals, contributing to the development of herbicides and fungicides for crop protection.[2]

-

Key Intermediate: It is a crucial intermediate in the synthesis of other important chemical entities, such as 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[3]

The following diagram illustrates the central role of this compound in the development of various therapeutic agents.

Caption: Applications of this compound in various fields.

Analytical Characterization: Confirming Identity and Purity

The structural elucidation and purity assessment of this compound are routinely performed using standard analytical techniques.

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (O=C ), 170.21 (thiazole-2-C ) | [3] |

| Mass Spectrometry (MS) | m/z 187 (M + H)⁺ | [3] |

Safety and Handling: Ensuring Laboratory Best Practices

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Recommended Safety Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14] A dust mask is recommended when handling the powder.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Some suppliers recommend refrigerated storage.[14]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14] If on skin, wash off immediately with plenty of water.[14] If inhaled, move to fresh air.[15]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling this compound.[14]

Conclusion: A Continually Evolving Scaffold

This compound remains a cornerstone in the synthesis of heterocyclic compounds with significant biological and industrial applications. Its straightforward synthesis, coupled with the versatility of its functional groups, ensures its continued relevance in the quest for novel therapeutic agents and advanced materials. The ongoing research into its derivatives promises to further expand its utility and impact across various scientific disciplines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, L., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1644-1652. Retrieved from [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103664819A - Preparation method of this compound.

-

Georganics. (2011, February 11). ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Beijing Jiaotong University. (2006). Synthesis of this compound. 30(3), 40-42. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Zhu, Y., et al. (2014). Bifunctional this compound derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. Retrieved from [Link]

-

Kumar, A., et al. (2019). Synthetic modifications in this compound: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1134-1147. Retrieved from [Link]

-

Asr, M. A., & Fassihi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(2), 178-200. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

Sources

- 1. This compound | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 7210-76-6 [chemicalbook.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103664819A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. fishersci.es [fishersci.es]

- 15. georganics.sk [georganics.sk]

Ethyl 2-amino-4-methylthiazole-5-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate: Synthesis, Properties, and Applications

Introduction: The Versatility of a Core Heterocyclic Scaffold

This compound is a multifunctional heterocyclic compound that has garnered significant attention within the scientific community. Its unique thiazole ring structure, adorned with amino and ethyl carboxylate functional groups, renders it a highly versatile and valuable building block in both pharmaceutical and agricultural chemistry.[1] This guide offers a comprehensive overview of its fundamental properties, synthesis methodologies, and critical applications, providing researchers and drug development professionals with a technical resource grounded in established scientific literature. The compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including antimicrobial, anti-inflammatory, and antineoplastic agents.[1][2] Its structural attributes facilitate further chemical modifications, making it an ideal scaffold for developing novel therapeutic agents and advanced agrochemicals.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][3][4] |

| Molecular Weight | 186.23 g/mol | [1][4][5][6] |

| CAS Number | 7210-76-6 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 176-180 °C | [4][7] |

| Synonyms | 2-Amino-4-methyl-5-thiazolecarboxylic acid ethyl ester | [1] |

Synthesis Methodologies: A Shift Towards Efficiency

The synthesis of this compound is a critical process, with modern advancements focusing on improving yield, simplifying procedures, and reducing environmental impact.

Conventional Two-Step Synthesis

Historically, the synthesis of this thiazole derivative involved a two-step process. This method begins with the bromination of ethyl acetoacetate using a brominating agent like N-bromosuccinimide (NBS) to form an ethyl 2-bromo-3-oxobutanoate intermediate. This intermediate is then reacted with thiourea to yield the final product. However, this conventional approach is often hampered by tedious work-up procedures and low overall yields, sometimes as low as 11%.[2]

Modern One-Pot Synthesis Protocol

To overcome the limitations of the two-step method, more efficient one-pot procedures have been developed. These methods combine the bromination and cyclization reactions into a single, streamlined process, significantly improving yield and simplifying the workflow.[2][8]

This protocol is adapted from a reported efficient synthesis method.[2]

-

Reaction Setup: In a reaction vessel, combine ethyl acetoacetate (1.0 eq), water (approx. 7.7 mL/g of ethyl acetoacetate), and tetrahydrofuran (THF, approx. 3.1 mL/g of ethyl acetoacetate).

-

Bromination: Cool the mixture to below 0°C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the mixture.

-

Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) using thin-layer chromatography (TLC).

-

Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

-

Heating: Heat the mixture to 80°C and maintain this temperature for 2 hours to facilitate the cyclization reaction.

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The product can then be isolated and purified through standard techniques such as filtration and recrystallization. This one-pot method provides a much higher yield compared to the traditional two-step synthesis.[2]

Caption: Role as a precursor to bioactive molecules in pharma and agriculture.

Agrochemical Chemistry

Beyond pharmaceuticals, this compound is utilized in the development of modern agrochemicals. The stability and biological activity of the thiazole ring are leveraged to create effective pesticides, herbicides, and fungicides for crop protection. [1][9]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its favorable physicochemical properties, coupled with the development of efficient one-pot synthesis routes, have solidified its role as an indispensable building block. For researchers and professionals in drug discovery and agrochemical development, this thiazole derivative offers a versatile and powerful platform for creating novel, high-value molecules with a wide range of biological activities. Its continued exploration is expected to yield further innovations in medicine and agriculture.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 651-657. Retrieved from [Link]

-

P212121. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103664819A - Preparation method of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. store.p212121.com [store.p212121.com]

- 7. This compound | 7210-76-6 [chemicalbook.com]

- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 9. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

Introduction: The Centrality of the 2-Aminothiazole Scaffold

An In-Depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Within the landscape of heterocyclic chemistry, the 2-amino-1,3-thiazole ring system stands as a "privileged scaffold." This designation is not arbitrary; it is earned through its recurrent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for molecular recognition in various biological targets. This compound (EAMTC) is a quintessential example of a versatile building block derived from this scaffold. It is not merely a chemical curiosity but a pivotal intermediate in the synthesis of high-value molecules, ranging from cephalosporin antibiotics to modern kinase inhibitors used in oncology.[1][2]

This guide provides an in-depth analysis of EAMTC, from its fundamental properties and synthesis to its reactivity and applications, designed for researchers and drug development professionals who leverage this compound in their synthetic endeavors.

Compound Profile and Physicochemical Properties

A thorough understanding of a starting material's properties is the foundation of successful and reproducible synthesis. EAMTC is typically a stable, crystalline solid, facilitating ease of handling and storage.

| Identifier | Value | Reference |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | [3][4] |

| CAS Number | 7210-76-6 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [3] |

| Molecular Weight | 186.23 g/mol | [6] |

| Appearance | White to pale cream/off-white crystalline powder | [4][6][7] |

| Melting Point | 171-180 °C | [4][8] |

| SMILES | CCOC(=O)C1=C(N=C(S1)N)C | [3] |

| InChIKey | WZHUPCREDVWLKC-UHFFFAOYSA-N | [3][4] |

Synthesis Methodologies: The Hantzsch Thiazole Synthesis

The primary route to EAMTC and its analogs is the venerable Hantzsch thiazole synthesis, first described in 1887.[9] This reaction classically involves the condensation of an α-haloketone with a thioamide.[10][11] For EAMTC, this translates to the reaction between a halogenated derivative of ethyl acetoacetate and thiourea.

Pillar of Synthesis: The Hantzsch Reaction Mechanism

The causality behind this reaction's success lies in a sequence of nucleophilic attacks and cyclization. The thioamide's sulfur atom, being a soft and potent nucleophile, initiates the reaction by displacing the α-halide. A subsequent intramolecular cyclization, driven by the nitrogen's nucleophilicity, and final dehydration lead to the stable aromatic thiazole ring.[12]

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

From Two Steps to One Pot: An Evolution in Efficiency

The conventional synthesis of EAMTC involves a two-step process: the bromination of ethyl acetoacetate with a reagent like N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate, followed by reaction with thiourea.[1] This classic approach is often plagued by tedious workups to isolate the unstable bromo-intermediate and suffers from low overall yields, sometimes as low as 11%.[1]

Modern synthetic chemistry prioritizes efficiency, safety, and atom economy. Consequently, one-pot procedures have been developed that circumvent the isolation of the intermediate, leading to higher yields and simpler operations.[1][13]

Caption: Workflow for an efficient one-pot synthesis of EAMTC.

Experimental Protocol: One-Pot Synthesis of EAMTC

This protocol is adapted from validated literature procedures and represents a robust method for laboratory-scale synthesis.[1]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (6.50 g, 0.05 mol), water (50 mL), and tetrahydrofuran (THF, 20 mL).

-

Bromination: Cool the mixture in an ice bath to below 0°C. Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise, ensuring the temperature remains low.

-

Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the ethyl acetoacetate spot.

-

Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

-

Heating: Heat the mixture to 80°C and maintain for 2 hours.

-

Workup: After cooling to room temperature, the product often precipitates. The pH can be adjusted with a base (e.g., ammonia water) to facilitate precipitation if necessary.[13]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield EAMTC as a white to off-white powder.

Reactivity and Synthetic Applications

EAMTC is a bifunctional molecule, and its value lies in the distinct reactivity of its amino and ester groups.[6]

-

The 2-Amino Group: This group is a potent nucleophile. It can be acylated, alkylated, or used in condensation reactions to form Schiff bases.[6][14] This functionality is crucial for extending the molecular framework and is often the site of modification when developing derivatives for structure-activity relationship (SAR) studies.[15]

-

The 5-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many pharmaceuticals. It can also be reduced to the corresponding alcohol.

A prime example of its utility is as a key intermediate in the synthesis of the anti-cancer drug Dasatinib , a potent tyrosine kinase inhibitor.[2] The synthesis involves converting the ester to an amide with 2-chloro-6-methylaniline, demonstrating the clinical relevance of this building block.[2][16]

Applications in Drug Discovery and Agrochemicals

The 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives synthesized from EAMTC have demonstrated a wide spectrum of biological activities, making it a compound of high interest for drug development professionals.

| Biological Activity | Description | References |

| Anticancer | Derivatives have shown significant antileukemic activity and cytotoxic effects against various human cancer cell lines.[1][6] It is a key precursor for drugs like Dasatinib.[2] | [1][2][6][14][17] |

| Antimicrobial | The scaffold is central to many antibacterial and antifungal agents. EAMTC is an intermediate for the cephalosporin antibiotic Cefditoren Pivoxil.[1] Its derivatives show broad-spectrum activity.[6][15][17] | [1][6][15][17] |

| Anti-HIV | The structural framework of some derivatives has been found to be suitable for designing inhibitors of HIV reverse transcriptase (RT).[1][18] | [1][18] |

| Anti-inflammatory | The 2-aminothiazole core is found in compounds with anti-inflammatory properties.[1] | [1] |

| Agrochemical | Its biological activity extends to potential use in developing fungicides and herbicides for crop protection.[6][7] | [6][7] |

Analytical Characterization

Authenticating the structure and purity of EAMTC is critical. Standard analytical techniques provide a definitive fingerprint of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the methyl group on the thiazole ring (a singlet around 2.5 ppm), and a broad singlet for the amino (-NH₂) protons (which can vary but often appears around 7.0-7.5 ppm).

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl ester, the aromatic carbons of the thiazole ring, and the aliphatic carbons of the ethyl and methyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 186, corresponding to its molecular weight.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1680-1700 cm⁻¹), and C=N/C=C stretching of the thiazole ring.

Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is paramount. EAMTC is classified as an irritant.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Data sourced from aggregated GHS information.[3] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]

-

Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

-

Some suppliers recommend refrigerated storage (0-8 °C) for long-term stability.[7]

Conclusion

This compound is more than a simple heterocyclic compound; it is an enabling tool for chemical innovation. Its straightforward and optimizable synthesis via the Hantzsch reaction, combined with its versatile reactivity, solidifies its role as a high-value intermediate in medicinal and agricultural chemistry. For the research scientist, EAMTC offers a reliable and strategic entry point into the synthesis of complex molecular architectures with profound biological potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A16896.14 [thermofisher.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 7210-76-6 [chemicalbook.com]

- 9. synarchive.com [synarchive.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. m.youtube.com [m.youtube.com]

- 13. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 14. daneshyari.com [daneshyari.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 17. researchgate.net [researchgate.net]

- 18. CN103664819A - Preparation method of this compound - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No. 7210-76-6)

A Note on Chemical Identity: This guide focuses exclusively on the chemical compound associated with CAS number 7210-76-6, which is Ethyl 2-amino-4-methylthiazole-5-carboxylate. This is a distinct entity from N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl), a water-soluble carbodiimide with CAS number 25952-53-8.

Executive Summary

This compound is a heterocyclic compound featuring a thiazole ring, which serves as a pivotal synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structural attributes make it a valuable building block for the synthesis of a range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its known applications, and essential safety and handling information for laboratory and research professionals.

Chemical Identity and Structure

The compound registered under CAS number 7210-76-6 is formally named Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.[3] It is also known by synonyms such as EMTC and NSC 400231.[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline solid.[1][4][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [4][6] |

| Molecular Weight | 186.23 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder/solid | [1][4][7] |

| Melting Point | 173-180 °C | [6][7] |

| Boiling Point | 313.1±22.0 °C (Predicted) | [7] |

| Density | 1.283±0.06 g/cm³ (Predicted) | [7] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml | [4][7] |

| InChI Key | WZHUPCREDVWLKC-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)c1sc(N)nc1C | [6] |

Synthesis Protocol

This compound is synthesized via a condensation reaction. A common and efficient laboratory-scale synthesis involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea in an alcoholic solvent.[7]

Causality of Experimental Choices

-

Reactants: Ethyl 2-chloro-3-oxobutanoate provides the carbon backbone for the thiazole ring and the ethyl carboxylate group. Thiourea serves as the source of the amino group and the sulfur atom required for the formation of the thiazole heterocycle.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction upon heating to reflux.

-

Reaction Conditions: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

Work-up: Cooling the reaction mixture allows for the product, which is less soluble at lower temperatures, to precipitate out of the solution. Filtration is a straightforward and effective method for isolating the solid product.

Step-by-Step Synthesis Methodology

-

To a solution of ethyl 2-chloro-3-oxobutanoate (1 eq.) in ethanol, add thiourea (1.1 eq.) at room temperature (25 °C).[7]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[7]

-

Monitor the reaction for completion using an appropriate method (e.g., TLC).

-

Upon completion, slowly cool the reaction mixture to room temperature while stirring continuously.[7]

-

A white solid product will precipitate out of the solution.[7]

-

Collect the precipitated solid by filtration using a Büchner funnel.[7]

-

Dry the collected solid under vacuum to yield the final product, this compound.[7]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis.[4][8] Its applications span several key areas of chemical and biological research.

-

Pharmaceutical Synthesis: This compound is a key building block in the synthesis of various pharmaceutical agents.[1][2] The thiazole moiety is a common scaffold in medicinal chemistry, and this intermediate provides a convenient starting point for creating more complex drug candidates. It is particularly noted for its use in synthesizing compounds targeting neurological disorders.[1]

-

Agrochemical Development: It is also employed in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection.[1][2]

-

Biochemical Research: Researchers use this compound in studies related to enzyme inhibition and protein interactions.[1]

-

Material Science: Its properties make it suitable for creating specialty polymers and coatings.[1]

-

Analytical Chemistry: It can be used in analytical methods for detecting and quantifying specific compounds.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification

-

Health Hazards: Harmful if swallowed.[5][7] It can cause skin, eye, and respiratory system irritation.[5][7]

-

Hazard Classifications: Skin Irritant 2, Eye Irritant 2, STOT SE 3 (target organ: respiratory system).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7] A dust mask (type N95 or equivalent) is recommended.

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[9] Ensure safety shower and eye-wash facilities are readily available.[9]

-

Handling Practices: Avoid inhalation of dust and contact with skin and eyes.[8][9] Do not eat, drink, or smoke when using this product.[5]

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9] Keep the container tightly closed and protected from light.[9]

-

Recommended Temperatures: Storage at -20°C or between 2-8°C is often recommended for long-term stability.[4][7] The stability is reported to be at least 4 years under appropriate storage conditions.[4]

Conclusion

This compound (CAS No. 7210-76-6) is a foundational chemical intermediate with significant utility in the synthesis of a wide array of products in the pharmaceutical and agricultural sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and safe application in research and development.

References

-

Cayman Chemical. ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate (CAS 7210-76-6).

-

Biosynth. This compound | 7210-76-6.

-

ChemicalBook. 7210-76-6 | CAS DataBase.

-

ChemBK. N-Ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride.

-

ChemicalBook. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 25952-53-8.

-

Abcam. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride, condensing reagent.

-

Actim (S.R.L.). EDAC – Water soluble Carbodiimide.

-

FUJIFILM Wako Chemicals. SAFETY DATA SHEET.

-

Sigma-Aldrich. This compound 97 7210-76-6.

-

ChemBK. 7210-76-6.

-

ChemicalBook. This compound | 7210-76-6.

-

lifechem pharma. EDC HCl: A Powerhouse Reagent in Modern Pharmaceutical Synthesis.

-

TargetMol. EDC hydrochloride | Crosslinker.

-

Thermo Fisher Scientific. Safety data sheet.

-

ChemScene. Safety Data Sheet.

-

Suzhou Yacoo Science Co., Ltd. 7210 76 6.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

BOC Sciences. CAS 25952-53-8 3-(3-Dimethylaminopropyl)-1-ethyl-carbodiimide hydrochloride.

-

MedChemExpress. Ethyl-2-amino-4-methyl-thiazole-5-Carboxylate | CAS 7210-76-6.

-

Wikipedia. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.

-

Selleck Chemicals. EDC hydrochloride.

-

Fisher Scientific. This compound, 97%.

-

YouTube. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.

-

Chem-Impex. 2-amino-4-méthylthiazole-5-carboxylate d'éthyle.

-

TCI Chemicals. This compound | 7210-76-6.

-

Thermo Fisher Scientific. CAS RN | 7210-76-6.

-

ChemicalBook. ETHYL 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE.

-

Chem-Impex. This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 7210-76-6 | FE43758 [biosynth.com]

- 7. 7210-76-6 | CAS DataBase [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Ethyl 2-amino-4-methylthiazole-5-carboxylate melting point and boiling point

An In-Depth Technical Guide to the Thermal Properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No: 7210-76-6), a pivotal intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of values to offer an in-depth examination of the underlying physicochemical principles governing these properties. It details authoritative data, explains the influence of molecular structure on thermal behavior, and provides robust, field-proven experimental protocols for verification. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's thermal characteristics for applications in synthesis, quality control, and formulation.

Introduction and Significance

This compound is a heterocyclic compound belonging to the thiazole family.[1] Its structure, featuring an amino group, an ethyl ester, and a methyl-substituted thiazole ring, makes it a versatile building block in medicinal chemistry.[1] The compound serves as a key synthetic intermediate for various pharmaceutical agents, leveraging its potential for diverse chemical modifications.[1][2][3] Understanding its fundamental physical properties, particularly its melting and boiling points, is critical for its practical application. These thermal transition points dictate storage conditions, purification strategies (such as recrystallization), and reaction parameter settings, ensuring process efficiency and final product purity.

Physicochemical and Thermal Properties

The thermal behavior of a compound is a direct manifestation of its molecular structure and the intermolecular forces at play. A summary of the key properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 7210-76-6 | [2][4][5][6] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][4][7] |

| Molecular Weight | 186.23 g/mol | [1][7] |

| Appearance | White to pale cream powder/crystalline solid | [1][2][4] |

| Melting Point | 171-180 °C | [1][4][5][8] |

| Boiling Point | 313.1 ± 22.0 °C (Predicted) | [1][5] |

In-Depth Analysis of Thermal Transitions

Melting Point: An Indicator of Purity and Stability

The experimentally determined melting point of this compound is consistently reported in the range of 171-180 °C .[1][4][5][8] This relatively high melting point for a molecule of its size is a direct consequence of the strong intermolecular forces present in its crystal lattice.

-

Causality of High Melting Point:

-

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring and the oxygen atoms of the carboxylate group act as hydrogen bond acceptors. This extensive network of hydrogen bonds requires significant thermal energy to disrupt, resulting in a high melting point.

-

π-π Stacking: The aromatic thiazole ring allows for π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.[1]

-

Dipole-Dipole Interactions: The polar ester group introduces strong dipole-dipole interactions, contributing to the overall lattice energy.

-

The observed melting range (e.g., 176-180 °C) is a critical quality control parameter.[5] A narrow range is indicative of high purity, whereas a broad or depressed melting range would suggest the presence of impurities that disrupt the crystalline lattice.

Boiling Point: A Predicted Value

The boiling point is reported as a computationally predicted value of 313.1 ± 22.0 °C .[1][5] The lack of a precise, experimentally determined boiling point is common for compounds like this, which are solid at room temperature and may be prone to decomposition at the high temperatures required for boiling at atmospheric pressure.

-

Factors Influencing the High Predicted Boiling Point:

-

The same strong intermolecular forces that dictate the high melting point—namely hydrogen bonding and dipole-dipole interactions—persist in the liquid phase.[1] A substantial amount of energy is required to overcome these forces and transition the compound into the gaseous state. The large uncertainty (± 22.0 °C) underscores the computational nature of this value and highlights the need for careful experimental verification if required for a specific application, such as high-temperature reaction design or distillation-based purification.[1]

-

Experimental Protocols for Thermal Analysis

To ensure scientific integrity, physical constants must be verifiable. The following sections describe standard, reliable protocols for the experimental determination of the melting and boiling points of this compound.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise determination of the melting range and is a cornerstone of compound identification and purity assessment.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and homogenous. Place a small amount of the crystalline solid on a watch glass and crush it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar digital device).

-

Heating and Observation:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~150 °C).

-

Once this temperature is reached, reduce the heating ramp to a slow rate (1-2 °C/min) to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for micro boiling point determination (Siwoloboff method).

Conclusion

The melting and boiling points of this compound are defining physical constants that reflect its robust molecular structure, stabilized by significant intermolecular hydrogen bonding and π-π interactions. The experimentally verified melting point of 171-180 °C serves as a reliable indicator of identity and purity. The high, predicted boiling point of ~313 °C provides a useful, albeit approximate, guide for high-temperature applications. The protocols detailed herein offer a self-validating system for researchers to confirm these properties, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

PubChem. This compound. [Link]

Sources

- 1. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 5. 7210-76-6 | CAS DataBase [chemicalbook.com]

- 6. This compound | 7210-76-6 | FE43758 [biosynth.com]

- 7. This compound | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 7210-76-6 [chemicalbook.com]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The 2-aminothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing sulfur and nitrogen atoms, serves as a cornerstone for the synthesis of a multitude of compounds with therapeutic potential. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive exploration of the biological activities of 2-aminothiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. The insights presented herein are intended to equip researchers and drug development professionals with a thorough understanding of this important class of compounds and to facilitate the design of novel therapeutic agents.

The 2-Aminothiazole Core: Synthesis and Chemical Versatility

The prevalence of the 2-aminothiazole scaffold in biologically active molecules is largely due to its synthetic accessibility and the ease with which it can be functionalized. The most classical and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole ring.

The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling the generation of diverse chemical libraries for biological screening. This chemical tractability is a key factor in the continued exploration of 2-aminothiazole derivatives in drug discovery.

Experimental Protocol: Hantzsch Thiazole Synthesis

The following protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol or other suitable solvent

-

Sodium bicarbonate or other mild base

-

Stir plate and stir bar

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolve the α-haloketone and a slight excess of thiourea in ethanol in a round-bottom flask equipped with a stir bar.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol or water to remove any remaining impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

2-Aminothiazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. The anticancer prowess of these compounds stems from their ability to modulate multiple cellular pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Several derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, 2-aminothiazole derivatives can effectively halt the relentless proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. This cell cycle arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting CDKs, these derivatives prevent cancer cells from transitioning through the necessary phases for cell division, thereby curbing tumor growth.

Kinase Inhibition: A Targeted Approach

The 2-aminothiazole scaffold is a key pharmacophore in several clinically approved kinase inhibitors, most notably the anticancer drug dasatinib. Many novel 2-aminothiazole derivatives have been designed and synthesized as potent inhibitors of various kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the components of the PI3K/Akt signaling pathway. By targeting these kinases, the derivatives can disrupt crucial signaling cascades involved in tumor growth, angiogenesis, and metastasis.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of 2-aminothiazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |

| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 µM | |

| Compound 20 | H1299 (Lung) | 4.89 µM | |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | |

| TH-39 | K562 (Leukemia) | 0.78 µM | |

| Compounds 23 & 24 | HepG2 (Liver) | 0.51 mM & 0.57 mM | |

| Compounds 23 & 24 | PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | |

| Compound 19 | HCT116 (Colon) | 0.08 µM | |

| Compound 19 | MCF-7 (Breast) | 0.12 µM | |

| AT7519 (in vivo) | HCT116 Xenograft | 9.1 mg/kg (tumor regression) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well microtiter plates

-

Complete cell culture medium

-

2-Aminothiazole derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains poses a significant threat to global health. 2-Aminothiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse and can involve the inhibition of essential cellular processes in microorganisms. Some derivatives have been shown to interfere with bacterial cell wall synthesis, while others may disrupt microbial DNA replication or protein synthesis. The specific molecular targets can vary depending on the microbial species and the chemical structure of the derivative.

Quantitative Antimicrobial Activity

The in vitro antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiazolyl-thiourea derivative | S. aureus | 4-16 | |

| Thiazolyl-thiourea derivative | S. epidermidis | 4-16 | |

| Piperazinyl derivative | Methicillin-resistant S. aureus | 4 | |

| Piperazinyl derivative | E. coli | 8 | |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.008 |

Experimental Protocol: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial culture

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Filter paper disks impregnated with known concentrations of the 2-aminothiazole derivatives

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

-

Disk Placement: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar plate, ensuring they are evenly spaced.

-

Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Anti-inflammatory and Neuroprotective Activities: Emerging Therapeutic Frontiers

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives are being explored for their potential in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Effects

Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory activity in preclinical models. The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For instance, some derivatives have been found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.

Neuroprotective Potential

The neuroprotective effects of 2-aminothiazole derivatives are an area of growing interest. In models of Alzheimer's disease, some substituted 2-aminothiazoles have demonstrated the ability to protect neurons from tau-induced toxicity at nanomolar concentrations. In other in vitro studies, these compounds have shown protective effects against glutamate-induced excitotoxicity and cisplatin-induced neurotoxicity. The underlying mechanisms are still under investigation but may involve the modulation of signaling pathways related to neuronal survival and the reduction of oxidative stress.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

-

Anticancer Activity: For anticancer activity, substitutions at the 2-amino group and the 4- and 5-positions of the thiazole ring are critical. Aromatic substitutions on the 2-amino group, particularly with halogen-substituted benzoyl moieties, have been shown to significantly enhance cytotoxicity. Furthermore, the nature of the substituent at the 4-position can influence the kinase inhibitory profile.

-

Antimicrobial Activity: In the context of antimicrobial activity, the presence of specific aryl groups at the 4-position of the thiazole ring can confer potent antibacterial or antifungal effects. Modifications at the 2-amino group can also modulate the antimicrobial spectrum and potency.

Future Perspectives and Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs targeting a wide range of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The elucidation of the molecular targets and signaling pathways for their anti-inflammatory and neuroprotective effects will open up new avenues for the treatment of these complex disorders.

References

-

Creative Biolabs. (n.d.). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. [Link]

-

Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research, 30(4), 771-806. [Link]

-

Li, X., et al. (2013). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Letters in Drug Design & Discovery, 10(7), 635-641. [Link]

-

Ananthan, S., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(18), 5501-5512. [Link]

-

Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3375. [Link]

-

Özbek, O., & Gürdere, M. B. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 457-471. [Link]

-

Szychowski, K. A., et al. (2021). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 22(16), 8872. [Link]

-

Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Bakthavatchalam, R., et al. (2011). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 73(1), 106-110. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3375. [Link]

-

Santo, R. D., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs, 28(2), 147-156. [Link]

-

Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

-

Han, S. T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, 61(5), 1-8. [Link]

-

Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214869. [Link]

-

Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Betzi, S., et al. (2016). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 24(16), 3615-3625. [Link]

-

Cighir, C.-C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16301. [Link]

-

Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Lagoja, I., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. [Link]

-

Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

-

Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

-